This section outlines compounds structurally related to 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline as identified in the provided scientific papers. The relationship is based on the presence of the core [, , ]triazolo[4,3-a]quinoxaline scaffold, with variations in substituents impacting biological activity.
Compound Description: This class of compounds shares the [, , ]triazolo[4,3-a]quinoxaline core with the target compound. The key difference lies in the substitution at the 4-position. While the target compound features a 4-phenylpiperazino group, these analogs possess a simpler 4-methyl substituent. This class is notable for its phosphodiesterase 2 (PDE2) inhibitory activity. []
Relevance: This class demonstrates how modifications to the 4-position substituent on the [, , ]triazolo[4,3-a]quinoxaline scaffold can significantly alter the biological target and activity. Specifically, replacing the 4-phenylpiperazino group of the target compound with a 4-methyl group leads to potent PDE2 inhibitors. []
Compound Description: These compounds, like the target structure, are built on the [, , ]triazolo[4,3-a]quinoxaline scaffold. The distinguishing feature is the presence of a 1,4-dione group on the quinoxaline ring, absent in the target compound. They have been investigated for their human A3 adenosine receptor antagonist activity. []
Relevance: The inclusion of the 1,4-dione moiety in these analogs highlights how structural modifications to the quinoxaline ring system, while retaining the core [, , ]triazolo[4,3-a]quinoxaline structure, can lead to compounds with different pharmacological profiles compared to 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline. []
Compound Description: This series maintains the core [, , ]triazolo[4,3-a]quinoxaline scaffold. Their structure differs from the target compound by the presence of a 4-amino-1-one group on the quinoxaline ring, contrasting with the 4-phenylpiperazino substituent in the target. This class is notable for potent and selective antagonism of the human A3 adenosine receptor. []
Relevance: Similar to the previous example, these analogs highlight how modifications to the quinoxaline ring system, specifically the incorporation of a 4-amino-1-one group, can result in compounds with distinct biological activities, shifting the focus from potential PDE2 inhibition to A3 adenosine receptor antagonism compared to 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline. []
4-Amino[1,2,4]triazolo[4,3-a]quinoxalines
Compound Description: This broad class shares the core [, , ]triazolo[4,3-a]quinoxaline structure. They possess an amino group at the 4-position, in contrast to the 4-phenylpiperazino group of the target compound. Variations in substituents at other positions significantly influence their binding affinity for adenosine A1 and A2 receptors. [, ] Notably, some members exhibit antidepressant effects by reducing immobility in the Porsolt's behavioral despair model in rats. []
Relevance: This class underscores the significant impact of substituents on the [, , ]triazolo[4,3-a]quinoxaline scaffold. While 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline's activity remains unknown, the presence of an amino group at the 4-position, as seen in this class, often leads to potent and selective adenosine receptor antagonists with potential antidepressant properties. [, ]
Compound Description: These analogs share the [, , ]triazolo[4,3-a]quinoxaline core. Unlike the target compound, they feature a chloropyrazole ring directly attached to the 4-position. This modification results in compounds with varying affinities for benzodiazepine, adenosine A1, and A2A receptors. []
Relevance: The presence of a chloropyrazole moiety at the 4-position, instead of the phenylpiperazino group in 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline, highlights how incorporating another heterocycle can lead to interactions with different therapeutic targets, expanding the potential pharmacological applications of this class. []
Compound Description: These compounds are dimeric structures featuring two [, , ]triazolo[4,3-a]quinoxaline units linked together. Unlike the monomeric target compound, these analogs possess two identical substituents at the 3- and 10-positions. [, ] They have shown promise as VEGFR-2 inhibitors and apoptosis inducers, suggesting potential anticancer activity. []
Relevance: The dimeric structure of these analogs, in contrast to the single [, , ]triazolo[4,3-a]quinoxaline unit in the target compound, demonstrates a significant structural alteration that can lead to completely different biological activities, potentially opening avenues for developing novel anticancer therapeutics. [, , ]
This list highlights the structural diversity and associated biological activity possible within the [, , ]triazolo[4,3-a]quinoxaline family. While the specific properties of 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline remain undefined in the provided texts, its structure suggests it could exhibit biological activity. Further research is needed to explore its potential.
Overview
4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline is a complex organic compound belonging to the class of triazoloquinoxalines. This compound features a triazole ring fused with a quinoxaline structure, which is further substituted by a phenylpiperazine moiety. The unique structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Source
The compound can be synthesized through various chemical routes, and its derivatives have been explored for their biological activities. While specific commercial sources were not detailed in the search results, databases such as Chemicalbook and patent literature provide insights into its synthesis and potential applications.
Classification
4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline can be classified as:
The synthesis of 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline typically involves multi-step organic reactions. The following general methods have been reported:
Condensation Reactions: The initial step often involves the condensation of appropriate piperazine derivatives with triazole precursors.
Cyclization: Subsequent cyclization reactions are performed to form the quinoxaline core.
Substitution Reactions: Final modifications may include substituting various functional groups to enhance biological activity or solubility.
Technical Details
The synthesis may require specific reagents such as acid chlorides or coupling agents and is usually performed under controlled conditions to optimize yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the reaction progress and characterize the final product.
Molecular Structure Analysis
Data
Molecular Weight: Approximately 286.36 g/mol
Melting Point: Specific melting point data was not available in the search results but can be determined experimentally.
Chemical Reactions Analysis
Reactions
The reactivity of 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline includes:
Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions.
Nucleophilic Attack: The nitrogen atoms in the triazole ring may participate in nucleophilic attacks under certain conditions.
Hydrolysis: Depending on substituents, hydrolysis reactions may occur, affecting solubility and stability.
Technical Details
Reactions are typically conducted in polar solvents at elevated temperatures to facilitate interaction between reactants. Analytical techniques such as mass spectrometry (MS) and infrared spectroscopy (IR) are used to confirm product formation.
Mechanism of Action
Process
The mechanism of action for compounds like 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline often involves interaction with specific biological targets such as enzymes or receptors.
Binding Affinity: The phenylpiperazine moiety enhances binding affinity to serotonin receptors or similar targets.
Signal Modulation: Upon binding, these compounds may modulate signaling pathways involved in neurotransmission or inflammation.
Data
Research indicates that derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or analgesic effects. Further studies would be needed to elucidate precise mechanisms through in vitro and in vivo experiments.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a crystalline solid.
Solubility: Solubility data varies based on substituents; generally soluble in organic solvents like dimethyl sulfoxide (DMSO).
Chemical Properties
Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Reactivity: Reacts with strong acids or bases; sensitive to oxidation under certain conditions.
Applications
Scientific Uses
The potential applications of 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline include:
Pharmaceutical Development: Investigated for use as an anti-inflammatory agent or for treating neurological disorders due to its interaction with neurotransmitter systems.
Research Tool: Utilized in studies exploring receptor binding and signal transduction pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.